3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lidamidine hydrochloride can be synthesized from 2,6-dimethylaniline, which is a key starting material. The synthesis involves the reaction of 2,6-dimethylaniline with methyl isocyanate to form the intermediate, which is then reacted with methylamine to produce lidamidine. The final step involves the conversion of lidamidine to its hydrochloride salt .
Industrial Production Methods: Industrial production of lidamidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Lidamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Lidamidine can be oxidized to form corresponding N-oxides.
Reduction: Reduction of lidamidine can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amidino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of lidamidine.
Reduction: Amines derived from lidamidine.
Substitution: Substituted amidino derivatives.
Scientific Research Applications
Lidamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alpha2-adrenergic receptor agonists.
Biology: Investigated for its effects on gastrointestinal motility and secretion.
Medicine: Used in clinical trials for treating diarrhea and other gastrointestinal disorders.
Industry: Utilized in the production of pharmaceuticals targeting gastrointestinal conditions.
Mechanism of Action
Lidamidine hydrochloride exerts its effects by activating alpha2-adrenergic receptors, which are involved in regulating intestinal secretion and motility. The compound inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing inflammation and modulating the immune response. It also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .
Comparison with Similar Compounds
Loperamide: Another anti-diarrheal agent that works by slowing intestinal motility.
Clonidine: An alpha2-adrenergic receptor agonist used for treating hypertension and certain gastrointestinal disorders.
Biclodil: A vasodilator with similar anti-diarrheal properties.
Uniqueness: Lidamidine hydrochloride is unique in its dual action of inhibiting both intestinal secretion and motility, making it particularly effective for treating diarrhea. Its ability to modulate the immune response and reduce inflammation also sets it apart from other similar compounds .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-6-11-12-7/h5-6H,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLOIDOKWUESNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844501-71-9, 1086111-17-2 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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